molecular formula C16H16N2O3S B14231799 Benzamide, N,N-dimethyl-2-[(4-methyl-2-nitrophenyl)thio]- CAS No. 411208-40-7

Benzamide, N,N-dimethyl-2-[(4-methyl-2-nitrophenyl)thio]-

Cat. No.: B14231799
CAS No.: 411208-40-7
M. Wt: 316.4 g/mol
InChI Key: WTGPYYZJHQGVGG-UHFFFAOYSA-N
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Description

Benzamide, N,N-dimethyl-2-[(4-methyl-2-nitrophenyl)thio]- is a complex organic compound with the molecular formula C16H16N2O3S This compound is characterized by the presence of a benzamide core, dimethyl groups, and a nitrophenyl thio substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N,N-dimethyl-2-[(4-methyl-2-nitrophenyl)thio]- typically involves the reaction of N,N-dimethylbenzamide with 4-methyl-2-nitrophenylthiol. The reaction is carried out in the presence of a base such as lithium diisopropylamide (LDA) in a solvent like tetrahydrofuran (THF) at elevated temperatures (around 40°C) for 24 hours . This method ensures the formation of the desired product with high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N,N-dimethyl-2-[(4-methyl-2-nitrophenyl)thio]- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The thio group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as thiols and amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups at the thio position.

Scientific Research Applications

Benzamide, N,N-dimethyl-2-[(4-methyl-2-nitrophenyl)thio]- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzamide, N,N-dimethyl-2-[(4-methyl-2-nitrophenyl)thio]- involves its interaction with specific molecular targets. The nitrophenyl thio group plays a crucial role in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests potential interactions with various biological macromolecules .

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylbenzamide: A simpler analog without the nitrophenyl thio group.

    N-(2-methyl-4-nitrophenyl)benzamide: Similar structure but lacks the dimethyl groups.

    N,N-Diethyl-4-methylbenzamide: Contains ethyl groups instead of methyl groups.

Uniqueness

Benzamide, N,N-dimethyl-2-[(4-methyl-2-nitrophenyl)thio]- is unique due to the presence of both the nitrophenyl thio group and the dimethyl groups, which confer distinct chemical properties and potential biological activities .

This detailed article provides a comprehensive overview of Benzamide, N,N-dimethyl-2-[(4-methyl-2-nitrophenyl)thio]-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N,N-dimethyl-2-(4-methyl-2-nitrophenyl)sulfanylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c1-11-8-9-15(13(10-11)18(20)21)22-14-7-5-4-6-12(14)16(19)17(2)3/h4-10H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTGPYYZJHQGVGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)SC2=CC=CC=C2C(=O)N(C)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20472528
Record name Benzamide, N,N-dimethyl-2-[(4-methyl-2-nitrophenyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20472528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

411208-40-7
Record name Benzamide, N,N-dimethyl-2-[(4-methyl-2-nitrophenyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20472528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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